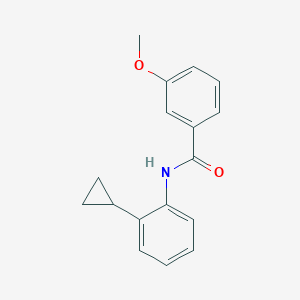![molecular formula C15H19NO4 B5707921 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine](/img/structure/B5707921.png)
4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine, also known as DMAMCL, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a derivative of morpholine and has a unique chemical structure that makes it suitable for use in different research areas.
作用機序
The mechanism of action of 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine can induce apoptosis in cancer cells, inhibit cell proliferation, and induce oxidative stress. Additionally, 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine is its potential as a novel drug candidate for the treatment of cancer and other diseases. 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine has been shown to have potent anticancer activity in vitro, and its unique chemical structure makes it a promising candidate for further development. However, one of the limitations of 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
将来の方向性
There are several future directions for research on 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine. One area of interest is in the development of novel drugs based on the structure of 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine. Researchers are also investigating the use of 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine as a fluorescent probe for biological imaging and as a precursor for the synthesis of other biologically active compounds. Additionally, studies are ongoing to further elucidate the mechanism of action of 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine and to explore its potential use in combination with other anticancer drugs.
合成法
4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine can be synthesized through a multi-step process that involves the reaction of morpholine with 3,4-dimethoxyphenylacrylic acid. The reaction is carried out in the presence of a suitable catalyst, such as triethylamine, and under controlled conditions of temperature and pressure. The resulting product is then purified using various techniques, including column chromatography and recrystallization, to obtain a pure form of 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine.
科学的研究の応用
4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine has been studied extensively for its potential applications in various scientific fields. One of the most promising areas of research is in the development of novel drugs for the treatment of cancer and other diseases. 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine has been shown to have potent anticancer activity in vitro, and studies have demonstrated its ability to induce apoptosis in cancer cells. Additionally, 4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine has been investigated for its potential use as a fluorescent probe in biological imaging and as a precursor for the synthesis of other biologically active compounds.
特性
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-18-13-5-3-12(11-14(13)19-2)4-6-15(17)16-7-9-20-10-8-16/h3-6,11H,7-10H2,1-2H3/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPBNQJPWGMBPPP-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)N2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200486 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2E)-3-(3,4-dimethoxyphenyl)-1-(morpholin-4-yl)prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-3-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline](/img/structure/B5707838.png)
![3-[(2-chloro-4-nitrophenyl)thio]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B5707854.png)


![1-(3-methylphenyl)-4-(1-pyrrolidinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5707888.png)
![N-ethyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5707896.png)

![N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5707908.png)
![4-methoxy-N-[(4-morpholinylamino)carbonothioyl]benzamide](/img/structure/B5707910.png)
![methyl 2-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5707918.png)


![6-bromo-3-chloro-N'-[(5-chloro-2-thienyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5707948.png)
